2-(2,3-Dimetoxi fenil)etanol

Descripción general

Descripción

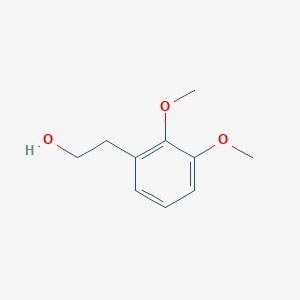

2-(2,3-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

2-(2,3-Dimethoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mecanismo De Acción

Target of Action

It is often used as a model compound in various chemical studies .

Mode of Action

It has been used in the delignification mechanism studies of Mn(III)-substituted polyoxometalates (MSP) .

Biochemical Pathways

It has been used in studies related to the oxidation reactions of various alcohols .

Result of Action

It has been used as a model compound in various chemical studies, indicating its utility in understanding complex chemical processes .

Análisis Bioquímico

Biochemical Properties

2-(2,3-Dimethoxyphenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The interaction with cytochrome P450 enzymes suggests that 2-(2,3-Dimethoxyphenyl)ethanol may influence the metabolic pathways of other compounds, potentially altering their bioavailability and activity.

Additionally, 2-(2,3-Dimethoxyphenyl)ethanol has been observed to interact with certain proteins involved in cell signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular responses to external stimuli .

Cellular Effects

The effects of 2-(2,3-Dimethoxyphenyl)ethanol on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of this pathway, 2-(2,3-Dimethoxyphenyl)ethanol can affect cell proliferation, differentiation, and apoptosis.

Furthermore, 2-(2,3-Dimethoxyphenyl)ethanol has been found to impact gene expression. Studies have demonstrated that this compound can upregulate or downregulate the expression of specific genes, thereby influencing cellular metabolism and function . These changes in gene expression can lead to alterations in cellular behavior, including changes in cell growth and response to stress.

Molecular Mechanism

At the molecular level, 2-(2,3-Dimethoxyphenyl)ethanol exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to their activation or inhibition . For instance, the binding of 2-(2,3-Dimethoxyphenyl)ethanol to cytochrome P450 enzymes can result in the modulation of their catalytic activity, thereby influencing the metabolism of other compounds.

Additionally, 2-(2,3-Dimethoxyphenyl)ethanol can affect the transcriptional activity of certain genes by interacting with transcription factors. This interaction can lead to changes in the expression of genes involved in cellular metabolism, signaling, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Dimethoxyphenyl)ethanol have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and exposure to light . Studies have shown that 2-(2,3-Dimethoxyphenyl)ethanol can degrade over time, leading to a reduction in its bioactivity.

Long-term exposure to 2-(2,3-Dimethoxyphenyl)ethanol in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell growth, differentiation, and response to external stimuli . Understanding the temporal dynamics of this compound is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of 2-(2,3-Dimethoxyphenyl)ethanol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, 2-(2,3-Dimethoxyphenyl)ethanol can exhibit toxic effects, including oxidative stress and cellular damage .

Metabolic Pathways

2-(2,3-Dimethoxyphenyl)ethanol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-(2,3-Dimethoxyphenyl)ethanol, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of other metabolites within the cell, thereby affecting overall cellular metabolism .

Additionally, 2-(2,3-Dimethoxyphenyl)ethanol can interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can modulate the efficiency of the metabolic pathways and the bioavailability of the compound .

Transport and Distribution

The transport and distribution of 2-(2,3-Dimethoxyphenyl)ethanol within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and localization of the compound within cellular compartments. The distribution of 2-(2,3-Dimethoxyphenyl)ethanol can influence its bioactivity and the extent of its effects on cellular processes .

Furthermore, the accumulation of 2-(2,3-Dimethoxyphenyl)ethanol in specific tissues can lead to localized effects, which may differ from its systemic effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .

Subcellular Localization

The subcellular localization of 2-(2,3-Dimethoxyphenyl)ethanol plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action.

In the nucleus, 2-(2,3-Dimethoxyphenyl)ethanol can interact with transcription factors and influence gene expression. In the mitochondria, it can affect cellular respiration and energy production . The subcellular localization of 2-(2,3-Dimethoxyphenyl)ethanol is therefore critical for its role in cellular processes and biochemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(2,3-Dimethoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(2,3-dimethoxyphenyl)acetaldehyde using sodium borohydride in an alcohol solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(2,3-Dimethoxyphenyl)ethanol often involves the catalytic hydrogenation of 2-(2,3-dimethoxyphenyl)acetaldehyde. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature, using a palladium or platinum catalyst.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(2,3-dimethoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-(2,3-dimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-(2,3-Dimethoxyphenyl)acetic acid.

Reduction: 2-(2,3-Dimethoxyphenyl)ethane.

Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups at the 3 and 4 positions.

2-(2,4-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 4 positions.

2-(3,5-Dimethoxyphenyl)ethanol: Methoxy groups at the 3 and 5 positions.

Uniqueness

2-(2,3-Dimethoxyphenyl)ethanol is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The 2 and 3 positions allow for distinct interactions with enzymes and receptors, potentially leading to unique pharmacological properties compared to its isomers .

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWPWEFKXHIZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295426 | |

| Record name | benzeneethanol, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13335-51-8 | |

| Record name | 13335-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzeneethanol, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)